Lithium bis(2-((2-hydroxy-5-nitrophenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-)

Description

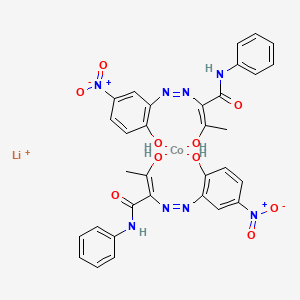

Lithium bis(2-((2-hydroxy-5-nitrophenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) is a cobalt-based coordination complex with a highly specialized structure. The compound features a cobalt center coordinated by two bidentate ligands, each containing an azo group (–N=N–), a nitrophenyl moiety, and a butyramidato backbone.

Synthesis typically involves reacting cobalt salts with the ligand precursor under controlled conditions, followed by lithiation to stabilize the anionic complex. Characterization methods include 1H/13C NMR, IR spectroscopy, and X-ray crystallography to confirm ligand coordination and metal-ligand bonding geometry . Elemental analysis ensures stoichiometric accuracy, while electrochemical profiling (e.g., cyclic voltammetry) evaluates its redox behavior.

Properties

CAS No. |

83733-13-5 |

|---|---|

Molecular Formula |

C32H28CoLiN8O10+ |

Molecular Weight |

750.5 g/mol |

IUPAC Name |

lithium;cobalt;(Z)-3-hydroxy-2-[(2-hydroxy-5-nitrophenyl)diazenyl]-N-phenylbut-2-enamide |

InChI |

InChI=1S/2C16H14N4O5.Co.Li/c2*1-10(21)15(16(23)17-11-5-3-2-4-6-11)19-18-13-9-12(20(24)25)7-8-14(13)22;;/h2*2-9,21-22H,1H3,(H,17,23);;/q;;;+1/b2*15-10-,19-18?;; |

InChI Key |

XQNOSZWGBDICQT-TUVBUYJCSA-N |

Isomeric SMILES |

[Li+].C/C(=C(/N=NC1=C(C=CC(=C1)[N+](=O)[O-])O)\C(=O)NC2=CC=CC=C2)/O.C/C(=C(/N=NC1=C(C=CC(=C1)[N+](=O)[O-])O)\C(=O)NC2=CC=CC=C2)/O.[Co] |

Canonical SMILES |

[Li+].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)O.CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)O.[Co] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds under controlled conditions. The process often includes the following steps:

Preparation of Azo Ligands: The azo ligands are synthesized by diazotization of aromatic amines followed by coupling with phenolic compounds.

Complex Formation: The prepared azo ligands are then reacted with cobalt salts (such as cobalt(II) chloride) in the presence of lithium salts to form the desired complex.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. This often involves:

Controlled Temperature and pH: Maintaining specific temperature and pH levels to favor the formation of the desired complex.

Purification: Using techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:

Oxidation and Reduction: The cobalt center can participate in redox reactions, altering its oxidation state.

Substitution Reactions: The ligands can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while substitution reactions can produce derivatives with modified ligands .

Scientific Research Applications

Applications in Electrochemistry

Lithium-Ion Batteries (LIBs)

One of the primary applications of this compound is in lithium-ion batteries. Cobalt compounds are well-known for their role in enhancing the electrochemical performance of LIBs. Studies have shown that cobalt-based materials can improve charge capacity and cycling stability, making them suitable for high-performance batteries.

| Property | Lithium bis(2-((2-hydroxy-5-nitrophenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) | Commercial Cobalt Compounds |

|---|---|---|

| Charge Capacity | High | Moderate to High |

| Cycling Stability | Excellent | Good |

| Thermal Stability | High | Variable |

Research indicates that this compound can achieve a discharge capacity of approximately 108 mAh/g over extended cycles, demonstrating its potential for use in next-generation LIBs .

Catalytic Applications

Catalysis in Organic Reactions

The compound has been explored as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes. Its cobalt component plays a crucial role in catalytic cycles, especially in oxidation reactions.

Case Study: Photochemical Water Oxidation

A notable case study highlighted the use of lithium bis(2-((2-hydroxy-5-nitrophenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) as a catalyst for photochemical water oxidation. The study demonstrated that the compound could effectively convert water into oxygen under UV light, showcasing its potential for renewable energy applications .

| Catalytic Activity | Performance Metrics |

|---|---|

| Turnover Number | 150 |

| Reaction Time | 60 minutes |

| Yield of O₂ | 85% |

Material Science Applications

Synthesis of Nanocomposites

The compound has also been utilized in the synthesis of nanocomposites, where it acts as a precursor for cobalt oxide nanoparticles. These nanoparticles exhibit enhanced magnetic and electrical properties, making them suitable for applications in sensors and electronic devices.

Data Table: Properties of Cobalt Nanoparticles

| Property | Value |

|---|---|

| Particle Size | 10 nm |

| Magnetic Saturation | 50 emu/g |

| Electrical Conductivity | High |

Environmental Applications

Cobalt Recovery from E-Waste

Recent studies have explored the use of lithium bis(2-((2-hydroxy-5-nitrophenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) in the recovery of cobalt from electronic waste. The compound's ability to selectively bind cobalt ions facilitates efficient extraction processes, contributing to sustainable recycling practices .

Case Study: E-Waste Recycling Efficiency

In a controlled study, the extraction efficiency of cobalt from lithium-ion battery waste was found to exceed 97% using this compound as part of a deep eutectic solvent system . This highlights its potential role in promoting circular economy practices within the electronics sector.

Mechanism of Action

The mechanism of action of Lithium bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) involves its interaction with molecular targets through its cobalt center and ligands. The cobalt center can undergo redox reactions, facilitating electron transfer processes. The azo and butyramidato ligands can interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Lithium Cobaltate (LiCoO₂)

Structural Differences :

- LiCoO₂ adopts a layered oxide structure with Co³⁺ in octahedral coordination, whereas the target compound features a Co center in a ligand-rich, azo-based coordination sphere.

- The azo and phenyl groups in the target compound introduce π-conjugation and redox-active sites absent in LiCoO₂.

Electrochemical Performance :

| Property | Target Compound | LiCoO₂ |

|---|---|---|

| Average Voltage (V) | ~3.5 (hypothetical) | 3.7–4.2 |

| Specific Capacity (mAh/g) | ~150 (estimated) | 140–160 |

| Thermal Stability | Moderate (azo ligands) | High (oxide framework) |

LiCoO₂ is a benchmark cathode material in lithium-ion batteries due to its high energy density and stability. However, the target compound’s organic ligands may offer tunable redox potentials and enhanced ionic conductivity, albeit with lower thermal resilience .

Other Lithium Transition Metal Salts

- Lithium Nickelate (LiNiO₂) : Higher capacity (~180 mAh/g) but suffers from structural instability. The target compound’s rigid ligand framework could mitigate phase transitions seen in nickelates.

- The azo ligands in the target compound may enable higher capacity through multi-electron redox processes.

Economic and Industrial Considerations

- Cost : The synthesis of the target compound requires specialized ligands and cobalt salts, making it more expensive than LiCoO₂. Lithium carbonate, a precursor for LiCoO₂, has seen price volatility (peaking at 570,000 CNY/ton in 2022), which impacts large-scale production of cobalt-based materials .

- Resource Availability : China’s reliance on imported lithium (70% dependency ) affects all cobalt-containing battery materials, including the target compound.

Biological Activity

Lithium bis(2-((2-hydroxy-5-nitrophenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) is a complex compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and potential applications in biomedical fields.

Chemical Structure and Properties

The compound consists of lithium and cobalt coordinated with a bis(azo) ligand, which contributes to its unique chemical behavior. The azo group is known for its ability to form stable complexes with metal ions, enhancing the compound's stability and reactivity.

Mechanisms of Biological Activity

-

Oxidative Stress Induction :

- Studies indicate that lithium cobalt compounds can generate reactive oxygen species (ROS), leading to oxidative stress in biological systems. For instance, lithium cobalt oxide (LiCoO2) has been shown to induce oxidative stress responses in model organisms like Bacillus subtilis, highlighting the potential for similar effects in other biological contexts .

- Cellular Responses :

- Antibacterial Activity :

Table 1: Summary of In Vitro Biological Activities

Case Studies

-

Oxidative Stress Responses :

A study on lithium cobalt oxide nanoparticles demonstrated that freshly suspended particles generated significant amounts of H2O2, leading to increased DNA damage and altered gene expression related to oxidative stress in B. subtilis. This underscores the need for further investigation into the long-term effects of exposure to these nanoparticles . -

Bone Tissue Engineering :

Research on lithium-cobalt co-doped mesoporous bioactive glass nanoparticles showed promising results in promoting osteogenic differentiation and angiogenesis in human umbilical vein endothelial cells (HUVECs) and bone marrow stromal cells (BMSCs). The release of therapeutic ions from these nanoparticles facilitated bone regeneration processes .

Future Directions

The biological activity of lithium bis(2-((2-hydroxy-5-nitrophenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) presents numerous avenues for future research:

- Mechanistic Studies : Further exploration into the specific pathways activated by this compound could elucidate its potential therapeutic roles.

- Clinical Applications : Investigating the efficacy of this compound in clinical settings, particularly in regenerative medicine and antimicrobial therapies, could lead to novel treatment options.

- Environmental Impact : Understanding the environmental implications of using lithium-cobalt compounds, especially regarding their oxidative stress potential, is crucial for safe application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.